2-(4-Methoxyphenyl)-1,3-thiazolane
Overview
Description
2-(4-Methoxyphenyl)-1,3-thiazolane is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
. For instance, some benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties have been found to exhibit potent antibacterial activity. Their mode of action involves membrane perturbation and intracellular interactions .
Biochemical Pathways
For instance, indole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It can be inferred from similar compounds that they may induce changes at the cellular level, potentially leading to various biological effects .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)-1,3-thiazolane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as nitric oxide synthase (NOS), by modulating the production of reactive oxygen species (ROS) and nitric oxide (NO) levels . These interactions are crucial for understanding the compound’s potential neuroprotective effects and its role in mitigating oxidative stress-induced cellular damage.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect neuronal cells from apoptosis induced by oxidative stress, thereby enhancing cell survival . Additionally, this compound affects the expression of genes related to apoptosis and stress responses, further highlighting its potential therapeutic benefits.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism involves the enhancement of O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial homeostasis and cellular bioenergetics . This modification helps protect cells from ischemic-like conditions by improving mitochondrial function and inhibiting apoptosis pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings reveal important insights into its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its protective effects over extended periods . Long-term exposure to this compound has been associated with sustained improvements in cellular function and resilience to oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against neurodegeneration and inflammation . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage ranges for therapeutic applications. These studies provide valuable information on the compound’s safety and efficacy in vivo.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence glucose metabolism and energy production by modulating the O-GlcNAc pathway . This interaction enhances cellular bioenergetics and stress responses, contributing to the compound’s protective effects under metabolic stress conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall efficacy . Understanding these transport mechanisms is crucial for optimizing the delivery and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in mitochondria, where it exerts its protective effects by enhancing mitochondrial homeostasis and bioenergetics . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to mitochondrial compartments.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFUUZFCTONCOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902983 | |
Record name | NoName_3561 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90902983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31404-08-7 | |
Record name | Thiazolidine, 2-(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 31404-08-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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